molecular formula C7H5BrO2 B585220 3-Hydroxybenzoyl bromide CAS No. 151093-37-7

3-Hydroxybenzoyl bromide

Cat. No.: B585220
CAS No.: 151093-37-7
M. Wt: 201.019
InChI Key: JTAPSAXXSYDLQI-UHFFFAOYSA-N
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Description

3-Hydroxybenzoyl bromide (CAS: Not explicitly provided; inferred from related compounds) is a substituted benzoyl bromide derivative featuring a hydroxyl group at the meta position of the aromatic ring. It serves as a critical primer unit in polyketide synthase (PKS) systems for synthesizing heptaene macrolides, such as those produced by Saccharopolyspora and Lentzea species . These polyenes are integral to antifungal and antibiotic agents, leveraging the 3-hydroxybenzoyl moiety to initiate polyketide chain elongation. The compound is biosynthesized via Hyg5 chorismatase-mediated conversion of tryptophan to 3-hydroxybenzoate, which is subsequently activated as a CoA thioester for PKS loading .

Properties

CAS No.

151093-37-7

Molecular Formula

C7H5BrO2

Molecular Weight

201.019

IUPAC Name

3-hydroxybenzoyl bromide

InChI

InChI=1S/C7H5BrO2/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H

InChI Key

JTAPSAXXSYDLQI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C(=O)Br

Synonyms

Benzoyl bromide, 3-hydroxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

3-(Bromomethyl)benzoyl Bromide

  • Structure : Features a bromomethyl substituent at the meta position of the benzoyl bromide group (CAS: 209743-33-9).
  • Key Differences : Unlike 3-hydroxybenzoyl bromide, this compound lacks a hydroxyl group but includes a reactive bromomethyl group. This structural distinction makes it more electrophilic, favoring alkylation reactions in organic synthesis .
  • Applications : Used as an intermediate in pharmaceutical and agrochemical syntheses, particularly in cross-coupling reactions.

Sepantronium Bromide (YM-155)

  • Structure : A complex heterocyclic brominated compound (CAS: 781661-94-7) with a benzyl bromide moiety and a survivin inhibitor backbone .
  • Key Differences : While this compound is a simple aromatic bromide, YM-155 incorporates multiple functional groups (e.g., methyl ether, nitrogen atoms) that confer potent anticancer activity.
  • Biological Activity : Exhibits IC50 values of 0.54–11 nM against prostate and lung cancer cell lines, with mechanisms involving survivin suppression and radiosensitization .

3-Chloro-2-fluorobenzyl Bromide

  • Structure: A benzyl bromide derivative with chloro and fluoro substituents (CAS: Not explicitly provided).
  • Key Differences: The presence of halogens (Cl, F) enhances electrophilicity compared to this compound.
  • Applications : Primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing fluorinated pharmaceuticals.

1-Hexyl-3-methylimidazolium Bromide

  • Structure : An ionic liquid with a brominated imidazolium core (CAS: 85100-78-3).
  • Key Differences : As a room-temperature ionic liquid, it differs fundamentally from this compound in phase behavior and application. Its bromide ion participates in catalysis and solvent systems, unlike the covalent bromine in this compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Functional Groups Key Applications Biological Activity (if applicable)
This compound C₇H₅BrO₂ ~201.02 -OH, -COBr Polyketide antibiotic synthesis Primer for antifungal macrolides
3-(Bromomethyl)benzoyl Bromide C₈H₆Br₂O 293.94 -COBr, -CH₂Br Organic synthesis intermediate N/A
Sepantronium Bromide C₂₀H₁₉BrN₄O₃ 443.29 Benzyl bromide, heterocycle Anticancer therapy IC50: 0.54 nM (survivin inhibition)
3-Chloro-2-fluorobenzyl Bromide C₇H₅BrClF 227.47 -CH₂Br, -Cl, -F Fluorinated drug synthesis N/A
1-Hexyl-3-methylimidazolium Bromide C₁₀H₁₉BrN₂ 247.18 Imidazolium, Br⁻ Solvent, catalysis N/A

Key Research Findings

Antibiotic Synthesis : this compound is indispensable in generating heptaene macrolides, which exhibit broad-spectrum antifungal activity. Its hydroxyl group stabilizes the PKS-loading module, ensuring efficient polyketide chain initiation .

Electrophilic Reactivity : Brominated benzoyl derivatives like 3-(bromomethyl)benzoyl bromide show higher reactivity in nucleophilic substitutions compared to hydroxyl-containing analogs, making them preferable in alkylation reactions .

Toxicity Considerations : While methyl bromide () is highly neurotoxic, this compound and its analogs exhibit lower acute toxicity, emphasizing the role of substituents in safety profiles .

Q & A

Basic: What are the standard synthetic methodologies for preparing 3-hydroxybenzoyl bromide, and how can reaction conditions be optimized?

Methodological Answer:
this compound is typically synthesized via bromination of 3-hydroxybenzoic acid using phosphorus tribromide (PBr₃) or HBr in the presence of a dehydrating agent. Key steps include:

  • Reagent Selection : Use anhydrous conditions to avoid hydrolysis. PBr₃ is preferred for higher yields due to its strong brominating activity .
  • Temperature Control : Maintain temperatures between 0–5°C during reagent addition to minimize side reactions (e.g., esterification or oxidation).
  • Purification : Distillation under reduced pressure or recrystallization from dry diethyl ether removes residual acids or dibrominated byproducts.
    Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of acid to PBr₃) and employ inert gas (N₂/Ar) to suppress moisture-sensitive degradation .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups. The hydroxyl proton (δ ~10–12 ppm) and benzoyl bromide carbonyl (δ ~165–170 ppm) are diagnostic. Compare shifts to analogs like benzyl bromide (δ ~4.5–5.0 ppm for CH₂Br) .
  • X-ray Crystallography : Use SHELXL for structure refinement. Crystals grown via slow evaporation in dichloromethane/hexane mixtures resolve Br···O hydrogen bonding and planarity of the aromatic ring .
  • FT-IR : Confirm C=O (~1730 cm⁻¹) and O-H (~3200 cm⁻¹) stretches.

Basic: How should this compound be stored to ensure stability, and what degradation pathways are common?

Methodological Answer:

  • Storage : Store under inert atmosphere (Ar) at –20°C in amber glass to prevent photolysis. Moisture triggers hydrolysis to 3-hydroxybenzoic acid and HBr .
  • Degradation Pathways :
    • Hydrolysis: Accelerated by protic solvents (e.g., H₂O, alcohols).
    • Thermal Decomposition: Above 40°C, releases corrosive HBr gas.

Advanced: What mechanistic insights explain the formation of byproducts like dibrominated derivatives during synthesis?

Methodological Answer:
Dibrominated byproducts arise from over-bromination at the ortho/para positions of the hydroxyl group. Factors include:

  • Electrophilic Aromatic Substitution : Electron-donating -OH activates the ring, favoring Br⁺ attack. Steric hindrance at the meta position directs bromination to adjacent sites.
  • Reaction Monitoring : Use TLC (hexane:ethyl acetate, 3:1) to detect intermediates. Optimize reaction time to quench before over-bromination .

Advanced: What challenges arise in crystallizing this compound, and how can twinning or disorder be resolved?

Methodological Answer:

  • Twinning : Common due to weak intermolecular forces. Use SHELXD for twin law identification and SHELXL for refinement. Data collection at low temperature (100 K) reduces thermal motion .
  • Disorder : Bromine atoms may exhibit positional disorder. Apply restraints (e.g., DFIX) during refinement and validate with residual density maps.

Advanced: How can capillary electrophoresis (CE) be optimized for quantifying trace bromide ions in reaction mixtures?

Methodological Answer:

  • Buffer Selection : Use 20 mM borate buffer (pH 9.3) with 0.5 mM CTAB as EOF modifier. This separates Br⁻ from Cl⁻ with resolution >1.5 .
  • Detection : Direct UV at 200 nm (ε Br⁻ = 200 M⁻¹cm⁻¹).
  • Validation : Spike recovery (95–105%) and LOD of 0.1 ppm ensure accuracy.

Advanced: What computational approaches predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : B3LYP/6-311+G(d,p) level computes HOMO-LUMO gaps (~5.2 eV) and electrostatic potential maps, revealing nucleophilic sites at the carbonyl oxygen.
  • MD Simulations : Simulate solvation in DCM to assess stability. Correlate with experimental decomposition rates .

Advanced: How can impurities like 3,5-dibromo-2-hydroxybenzoic acid be identified and quantified?

Methodological Answer:

  • HPLC-MS : C18 column (ACN:0.1% formic acid gradient) separates impurities. MS/MS (m/z 293 [M-H]⁻ for dibromo derivative) confirms identity.
  • Calibration Curves : Use spiked standards (0.1–10 µg/mL) for quantification.

Advanced: How do solvent polarity and proticity influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Polar Aprotic Solvents (e.g., DMF) : Stabilize transition states via dipolar interactions, accelerating SN₂ reactions (e.g., with amines).
  • Protic Solvents (e.g., MeOH) : Solvate nucleophiles, reducing reactivity. Competing hydrolysis dominates .

Advanced: What factors control regioselectivity in electrophilic substitutions of this compound derivatives?

Methodological Answer:

  • Directing Effects : -OH and -COBr groups compete. -OH is stronger para-directing, but -COBr deactivates the ring.
  • Steric Effects : Bulky substituents at C-2/C-6 block bromination. Computational Mulliken charges predict substitution sites .

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